3-Ethyl-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane
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Overview
Description
3-Ethyl-5,7,7-trimethyl-6-oxa-3-azabicyclo(322)nonane is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
3-Ethyl-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiprotozoal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other bicyclic structures with oxygen and nitrogen atoms, such as:
- 3-Azabicyclo[3.2.2]nonane
- 6-Oxa-3-azabicyclo[3.2.2]nonane
Uniqueness
What sets 3-Ethyl-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications where other similar compounds may not be as effective.
Properties
CAS No. |
74291-68-2 |
---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-ethyl-5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C12H23NO/c1-5-13-8-10-6-7-12(4,9-13)14-11(10,2)3/h10H,5-9H2,1-4H3 |
InChI Key |
WJKZCKQDSZOPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCC(C1)(OC2(C)C)C |
Origin of Product |
United States |
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